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Compound of Interest

Compound Name: Danirixin

Cat. No.: B1669794

An In-depth Technical Guide to the Chemical Structure of Danirixin

This guide provides a comprehensive overview of the chemical structure, properties, and
characterization of Danirixin (GSK1325756), a selective antagonist of the CXC chemokine
receptor 2 (CXCR2).[1][2][3] It is intended for researchers, scientists, and drug development
professionals.

Chemical Identity and Structure

Danirixin is a small molecule, non-peptide, diaryl urea-based compound.[1][4] Its chemical
structure has been elucidated and is well-defined.

e |IUPAC Name: 1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-
methylphenyl)urea

e CAS Number: 954126-98-8
o Molecular Formula: C19H21CIFN304S
e SMILES: CC1=C(C=CC=C1F)NC(=0O)NC2=C(C(=C(C=C2)CIS(=0)(=0O)[C@H]3CCCNC3)O

« InChl: INChI=1S/C19H21CIFN304S/c1-11-14(21)5-2-6-15(11)23-19(26)24-16-8-7-
13(20)18(17(16)25)29(27,28)12-4-3-9-22-10-12/h2,5-8,12,22,25H,3-4,9-10H2, 1H3,
(H2,23,24,26)/t12-/m0/s1
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e InChiKey: NGYNBSHYFOFVLS-LBPRGKRZSA-N

The structure features a central urea linkage connecting a substituted phenyl ring and a
fluorinated methylphenyl group. The phenyl ring is further substituted with a chloro group, a
hydroxyl group, and a sulfonyl group attached to a chiral piperidine moiety.

Physicochemical and Pharmacological Properties

The following table summarizes key quantitative data for Danirixin.
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Property Value Notes
Molecular Weight 441.9 g/mol
A hydrobromide salt form has
] ] ] also been developed to
Formulation Crystalline solid ) ) )
improve biopharmaceutical
properties.
Insoluble in water and ethanol. ) o
N ) Highest solubility is observed
Solubility Soluble in DMSO (e.g., 88

mg/mL, 100 mg/mL).

at pH <2.

For binding to Chinese

ICs0 (CXCLS8 binding) 12.5 nM hamster ovary (CHO) cell-
expressed human CXCR2.
Negative log of the 50%

plCso (CXCLS8 hinding) 7.9 inhibitory concentration for

binding to human CXCR2.

Selectivity

78-fold selective for CXCR2
over CXCR1

ICso for CXCR1 is 977 nM.

Antagonist dissociation

K_B_ (Ca2*-mobilization) 6.5 nM constant in Ca2*-mobilization
assays.
o Antagonist potency in Ca?*-
pAz (Ca2*t-mobilization) 8.44

mobilization assays.

pICso (Neutrophil Act.)

6.3 (human), 6.05 (rat)

Inhibition of CD11b
upregulation on neutrophils
challenged with CXCL1
(human) or CXCL2 (rat).

EDso (in vivo)

1.4 mg/kg (LPS challenge), 16
mg/kg (Ozone challenge)

Median effective dose to block
neutrophil influx into the lung in

rats.
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Structural Elucidation and Characterization
Protocols

The unambiguous determination of Danirixin's chemical structure relies on a combination of
modern analytical techniques. While the specific internal development reports are not publicly
available, the standard experimental protocols for a small molecule like Danirixin would involve
the following methodologies.

Spectroscopic Analysis

» Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for
determining the carbon-hydrogen framework of a new chemical entity.

o Methodology: A sample of purified Danirixin is dissolved in a suitable deuterated solvent
(e.g., DMSO-ds). 1D NMR spectra (*H and 13C) are acquired to identify the number and
types of protons and carbons. 2D NMR experiments, such as COSY (Correlation
Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation), are then performed to establish connectivity
between adjacent protons, directly attached protons and carbons, and protons and
carbons separated by two or three bonds, respectively. This allows for the complete
assembly of the molecular fragments into the final structure. The presence of fluorine
would also be confirmed by °F NMR.

e Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental
composition of the molecule.

o Methodology: High-resolution mass spectrometry (HRMS) is employed to obtain a highly
accurate mass measurement of the molecular ion. This data is used to calculate the
molecular formula (C19H21CIFN304S) with high confidence. Tandem MS (MS/MS)
experiments can be used to fragment the molecule, providing further structural information
that corroborates the connectivities determined by NMR.

Crystallographic Analysis

» Single Crystal X-ray Diffraction (SCXRD): This technique provides the definitive 3D atomic
arrangement of a molecule in its crystalline solid state.
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o Methodology: A high-quality single crystal of Danirixin is grown. This crystal is then
mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is
measured and analyzed to calculate the electron density map of the molecule. From this
map, the precise positions of all atoms (including relative and absolute stereochemistry,
such as the (S)-configuration at the piperidine ring) can be determined, confirming the
molecular structure, geometry, and intermolecular interactions.

Pharmacological Characterization

o Competitive Binding Assays: These assays are used to determine the affinity of Danirixin for
its target receptor, CXCR2.

o Methodology: Membranes from cells expressing the human CXCR2 receptor are
incubated with a radiolabeled ligand (e.g., [2°I]CXCL8) and varying concentrations of
Danirixin. The amount of radiolabeled ligand displaced by Danirixin is measured,
allowing for the calculation of the ICso value, which is the concentration of Danirixin
required to inhibit 50% of the specific binding.

e Calcium (Ca2*) Mobilization Assay: This functional assay measures the ability of Danirixin to
block the intracellular signaling cascade initiated by agonist binding to CXCR2.

o Methodology: CHO cells expressing human CXCR2 are loaded with a calcium-sensitive
fluorescent dye. The cells are then treated with varying concentrations of Danirixin before
being challenged with a CXCR2 agonist like CXCL8. The binding of CXCL8 to CXCR2
normally triggers a release of intracellular calcium, causing an increase in fluorescence.
The ability of Danirixin to competitively inhibit this fluorescence increase is measured to
determine its antagonist potency (K_B_ and pAz).

Visualizations
Mechanism of Action: CXCR2 Signaling Pathway

Danirixin functions by competitively antagonizing the CXCR2 receptor, a key G-protein
coupled receptor (GPCR) involved in neutrophil chemotaxis. The diagram below illustrates this
signaling pathway and the inhibitory action of Danirixin.
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Caption: Danirixin competitively blocks chemokine binding to the CXCR2 receptor.

Experimental Workflow for Structure Elucidation

The logical workflow for identifying and characterizing a novel small molecule like Danirixin is
depicted below.
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Caption: General workflow for small molecule synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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